molecular formula C25H27ClN2O5S B3552964 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

Cat. No. B3552964
M. Wt: 503.0 g/mol
InChI Key: HXCBUTDMYGANPV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzamide core, which is substituted with various groups including a 2-chlorobenzyl group, a methylsulfonyl group, and a 2-(3,4-dimethoxyphenyl)ethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the 2-chlorobenzyl group could be introduced via a nucleophilic substitution reaction, while the methylsulfonyl group could be added via a sulfonation reaction .


Molecular Structure Analysis

The molecule’s structure is characterized by its benzamide core, which is a common motif in many bioactive compounds. The presence of the 2-chlorobenzyl and methylsulfonyl groups may enhance the molecule’s reactivity or binding affinity to certain biological targets .


Chemical Reactions Analysis

Given its structure, this compound could undergo a variety of chemical reactions. For example, the chlorobenzyl group could be replaced via a nucleophilic substitution reaction, or the methylsulfonyl group could be removed via a desulfonation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For instance, its solubility would depend on the polarity of the solvent, and its stability could be influenced by factors such as temperature and pH .

Future Directions

Given the diverse biological activities of benzamide derivatives, this compound could be a promising candidate for further study. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O5S/c1-32-23-13-8-18(16-24(23)33-2)14-15-27-25(29)19-9-11-21(12-10-19)28(34(3,30)31)17-20-6-4-5-7-22(20)26/h4-13,16H,14-15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCBUTDMYGANPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide

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